2-Methyl-1-dodecanol

Übersicht

Beschreibung

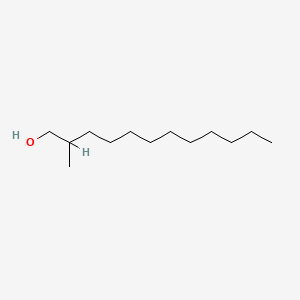

2-Methyl-1-dodecanol, also known as 2-methyldodecan-1-ol, is an organic compound with the molecular formula C13H28O. It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to the second carbon atom. This compound is commonly used in various industrial applications due to its surfactant properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-1-dodecanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-1-dodecanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 2-methyl-1-dodecanal. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the aldehyde group (-CHO) to a hydroxyl group (-OH), yielding the desired alcohol.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 2-methyl-1-dodecanal or further to 2-methyl-dodecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form hydrocarbons, although this is less common.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-methyl-1-dodecyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

Oxidation: 2-Methyl-1-dodecanal, 2-methyl-dodecanoic acid.

Reduction: Hydrocarbons.

Substitution: 2-Methyl-1-dodecyl chloride.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-dodecanol has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the study of lipid metabolism and as a model compound for fatty alcohols.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of detergents, lubricants, and personal care products.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-dodecanol primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.

Vergleich Mit ähnlichen Verbindungen

1-Dodecanol: A straight-chain fatty alcohol with similar surfactant properties but lacks the methyl group on the second carbon.

2-Methyl-1-tetradecanol: A longer-chain analog with similar chemical properties but a higher molecular weight.

2-Ethyl-1-hexanol: A shorter-chain analog with different physical properties but similar chemical reactivity.

Uniqueness: 2-Methyl-1-dodecanol is unique due to its specific chain length and the presence of a methyl group on the second carbon. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications where other fatty alcohols may not be as effective.

Biologische Aktivität

2-Methyl-1-dodecanol, a branched-chain fatty alcohol with the chemical formula C13H28O, is notable for its diverse biological activities. This compound is primarily recognized for its applications in surfactants, cosmetics, and as a food additive. Recent studies have explored its potential roles in biological systems, particularly regarding its insecticidal properties and effects on cellular processes.

This compound is characterized by:

- Molecular Weight : 200.36 g/mol

- Boiling Point : Approximately 250 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its effects on insect physiology and potential applications in pest control.

Insecticidal Properties

Recent research indicates that this compound exhibits significant insecticidal activity. A study involving the entomopathogenic fungus Conidiobolus coronatus demonstrated that dodecanol, a metabolite of this fungus, negatively impacts the immune response of insects such as Galleria mellonella and Calliphora vicina. This effect is attributed to alterations in the cuticular lipid composition and the immune cell morphology of these insects .

Table 1: Effects of Dodecanol on Insect Immunity

| Insect Species | Response to Dodecanol Treatment | Observed Effects |

|---|---|---|

| Galleria mellonella | Significant susceptibility | Altered cuticular fatty acid profiles |

| Calliphora vicina | Moderate susceptibility | Changes in hemocyte morphology |

The mechanism by which this compound affects insect physiology involves:

- Disruption of Cuticular Lipid Profiles : Dodecanol treatment led to significant changes in the free fatty acid (FFA) profiles of treated insects, which are crucial for maintaining cuticle integrity and waterproofing .

- Immunosuppression : The compound appears to weaken the immune defenses of insects, making them more susceptible to fungal infections. This was evidenced by changes in hemocyte viability and morphology following exposure to dodecanol .

Toxicological Studies

Toxicological assessments have shown that this compound has a high safety profile for vertebrates. In repeated-dose toxicity studies conducted on rats, no significant adverse effects were observed at doses up to 2000 mg/kg body weight per day. This suggests that while it has potent biological activity against insects, it remains safe for higher organisms .

Table 2: Toxicity Findings from Rat Studies

| Dose (mg/kg bw/d) | Observations | NOEL (mg/kg bw/d) |

|---|---|---|

| 0 | No adverse effects | - |

| <100 | No adverse effects | - |

| 100 | No adverse effects | - |

| 500 | No adverse effects | - |

| 2000 | No toxicologically significant effects | 2000 |

Case Studies

- Insect Model Studies : Research involving topical applications of dodecanol on Galleria mellonella larvae revealed that treatment resulted in significant mortality rates compared to control groups. The study highlighted the potential for using dodecanol as a biopesticide due to its specific action against vulnerable insect species .

- Cell Viability Assays : In vitro studies using Sf9 insect cells showed that exposure to dodecanol affected cell proliferation and morphology. The WST-1 assay indicated reduced cell viability with increasing concentrations of dodecanol, further supporting its potential as an insecticide .

Eigenschaften

IUPAC Name |

2-methyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHAAFQMJJWGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873307 | |

| Record name | 2-Methyldodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22663-61-2, 57289-26-6 | |

| Record name | 2-Methyl-1-dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22663-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyldodecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022663612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-dodecanol (S) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyldodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLDODECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V0N57LV6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.